

An In-depth Technical Guide to Dodecanoic Acid, Chloromethyl Ester

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Compound of Interest

Compound Name: Chloromethyl dodecanoate

Cat. No.: B049813

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanoic acid, chloromethyl ester, also known as chloromethyl laurate or **chloromethyl dodecanoate**, is a fatty acid ester that serves as a crucial reagent in synthetic organic chemistry. Its bifunctional nature, incorporating a long twelve-carbon aliphatic chain and a reactive chloromethyl group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of prodrugs and targeted therapeutic agents. This technical guide provides a comprehensive review of the available literature on dodecanoic acid, chloromethyl ester, focusing on its chemical properties, synthesis, and significant applications in medicinal chemistry.

Chemical and Physical Properties

Dodecanoic acid, chloromethyl ester is a colorless to off-white oily liquid. While extensive experimental data for this specific compound is not readily available in the public domain, its key properties can be summarized and predicted based on its structure and data from chemical suppliers.

Property	Value	Source/Method
Molecular Formula	C ₁₃ H ₂₅ ClO ₂	-
Molecular Weight	248.79 g/mol	-
CAS Number	61413-67-0	[1][2]
Appearance	Clear Colorless Oil to Off-White	[3]
Boiling Point	296.1 ± 13.0 °C	Predicted[4]
Density	0.964 ± 0.06 g/cm ³	Predicted[4]
Solubility	Practically insoluble in water (0.02 g/L at 25 °C)	Calculated[5]
LogP	4.86	Predicted
SMILES	<chem>CCCCCCCCCCCC(=O)OCCl</chem>	[1]
InChI Key	XCHDYWCWXAASER- UHFFFAOYSA-N	[1]

Spectroscopic Data (Predicted)

Detailed experimental spectra for dodecanoic acid, chloromethyl ester are not widely published. However, based on the known spectral characteristics of similar long-chain esters and chloromethyl groups, the following data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aliphatic chain, the α-protons to the carbonyl group, and the chloromethyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 5.7	s	2H	-O-CH ₂ -Cl
~ 2.4	t	2H	-CH ₂ -C(=O)-
~ 1.6	quint	2H	-CH ₂ -CH ₂ -C(=O)-
1.2 - 1.4	m	16H	-(CH ₂) ₈ -
~ 0.9	t	3H	CH ₃ -

Predicted shifts are relative to TMS in CDCl₃.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~ 172	C=O
~ 68	-O-CH ₂ -Cl
~ 34	-CH ₂ -C(=O)-
~ 32	-CH ₂ -CH ₃
29.0 - 29.6	-(CH ₂) ₇ -
~ 25	-CH ₂ -CH ₂ -C(=O)-
~ 22	-CH ₂ -CH ₂ -CH ₃
~ 14	CH ₃ -

Predicted shifts are relative to TMS in CDCl₃.[\[6\]](#)

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation patterns characteristic of long-chain esters.

m/z	Proposed Fragment
248/250	$[M]^+$ (Molecular ion with $^{35}\text{Cl}/^{37}\text{Cl}$ isotope pattern)
213	$[M - \text{Cl}]^+$
199	$[M - \text{CH}_2\text{Cl}]^+$
185	$[\text{CH}_3(\text{CH}_2)_{10}\text{CO}]^+$ (Acylium ion)
49/51	$[\text{CH}_2\text{Cl}]^+$
Fragmentation is predicted based on general principles of ester fragmentation.	

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the carbonyl group and C-H bonds.

Wavenumber (cm^{-1})	Assignment
~ 2920, 2850	C-H stretching (aliphatic)
~ 1740	C=O stretching (ester)
~ 1160	C-O stretching (ester)
~ 720	C-Cl stretching

Experimental Protocols

Synthesis of Dodecanoic Acid, Chloromethyl Ester

While a specific, detailed protocol for the synthesis of dodecanoic acid, chloromethyl ester is not readily available in peer-reviewed literature, a general and representative procedure can be adapted from methods for synthesizing chloromethyl esters from carboxylic acids. One common approach involves the reaction of the carboxylic acid with a chloromethylating agent.

Representative Protocol: Esterification using a Chloromethylating Agent

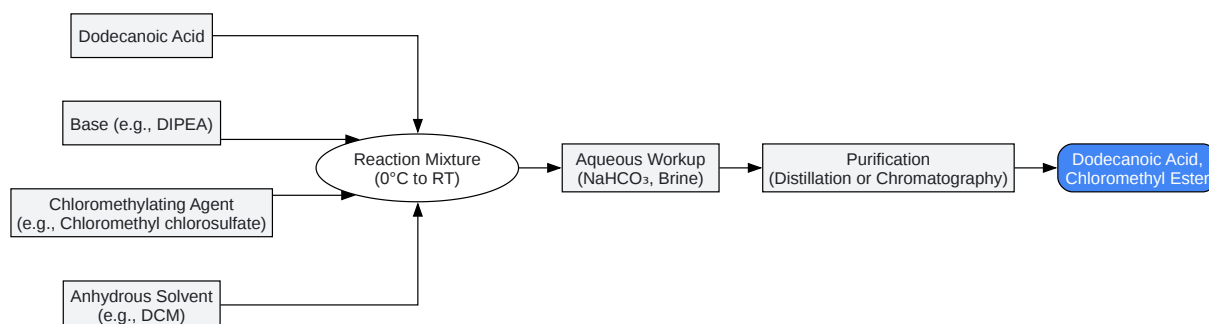
Materials:

- Dodecanoic acid (Lauric acid)
- Chloromethyl chlorosulfate or a similar chloromethylating agent^[7]
- Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform)
- A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
- Anhydrous sodium sulfate
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dodecanoic acid (1.0 eq) in the anhydrous aprotic solvent.
- Cool the solution to 0 °C in an ice bath.
- Add the non-nucleophilic base (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
- Slowly add the chloromethylating agent (1.1 eq) via the dropping funnel to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude dodecanoic acid, chloromethyl ester by vacuum distillation or column chromatography on silica gel.



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General Synthesis Workflow

Biological Applications

The primary documented application of dodecanoic acid, chloromethyl ester is as a synthetic intermediate in the development of potential therapeutic agents.

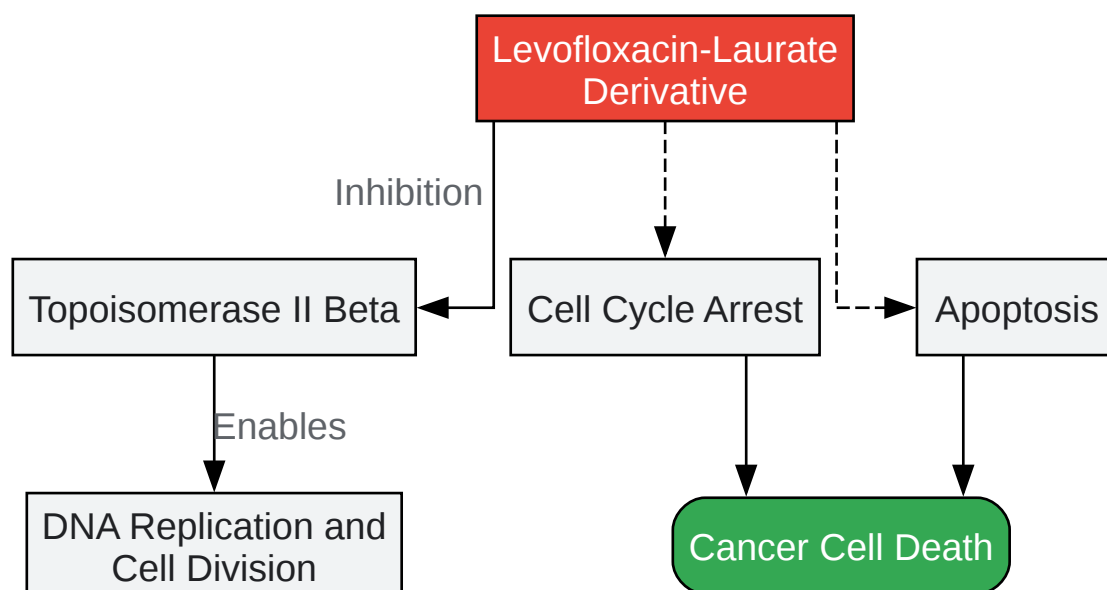
Synthesis of Levofloxacin Derivatives with Antitumor Activity

Dodecanoic acid, chloromethyl ester has been utilized as a reagent in the synthesis of novel levofloxacin derivatives with potential antitumor properties.^[8]^[9] By derivatizing the carboxylic acid functionality of levofloxacin, researchers have developed compounds with significant cytotoxic activity against various cancer cell lines.^[1]

One study reported the synthesis of a levofloxacin-laurate conjugate and evaluated its cytotoxic activity. The IC₅₀ values for this derivative against several human cancer cell lines were determined.

Cell Line	Cancer Type	IC ₅₀ (μM) of a Levofloxacin-Laurate Derivative
MCF-7	Breast Cancer	1.4 ^[1]
Hep3B	Liver Cancer	3.77 ^[1]
L-SR	Leukemia	0.96 ^[1]

The proposed mechanism of action for these levofloxacin derivatives involves the inhibition of topoisomerase II beta, an enzyme crucial for DNA replication and cell division.^[1] By inhibiting this enzyme, the derivatives can induce cell cycle arrest and apoptosis in cancer cells.



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Proposed Anticancer Mechanism

Synthesis of Norbormide Prodrugs

Dodecanoic acid, chloromethyl ester has also been employed in the synthesis of prodrugs of norbormide, a rat-selective toxicant.[8][10] Norbormide's effectiveness as a rodenticide is limited by bait shyness in rats, which is attributed to its unpleasant taste and rapid onset of action. To overcome this, researchers have developed prodrugs that mask the taste and delay the toxic effects. The lipophilic laurate chain from dodecanoic acid, chloromethyl ester can be incorporated to modify the physicochemical properties of norbormide, potentially improving its palatability and efficacy.[10]

Conclusion

Dodecanoic acid, chloromethyl ester is a valuable synthetic tool, particularly in the field of medicinal chemistry. While detailed information on its intrinsic biological activity is limited, its utility as a reagent for creating prodrugs and targeted therapies is well-documented. The ability to introduce a long, lipophilic laurate chain via a reactive chloromethyl linker allows for the strategic modification of parent molecules to enhance their therapeutic potential, as demonstrated in the development of novel anticancer agents and improved rodenticides. Further research into the direct biological effects of dodecanoic acid, chloromethyl ester and

the development of detailed, publicly available analytical data would be beneficial for its broader application in research and development.

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